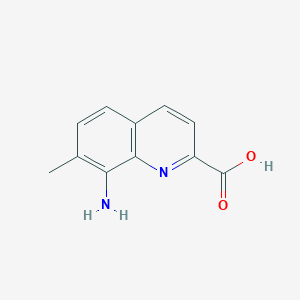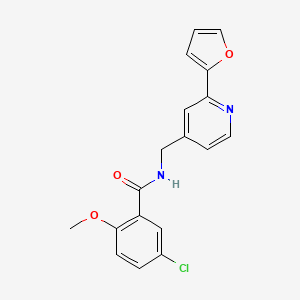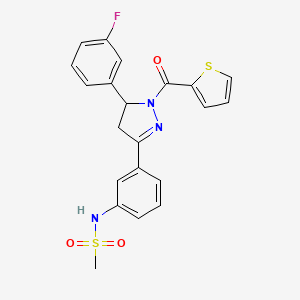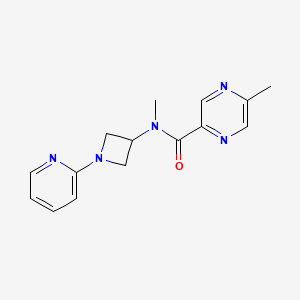
N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine core with dimethyl and pyridin-2-ylazetidin-3-yl substituents, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine core. One common synthetic route includes the following steps:
Formation of Pyrazine Core: : The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors, such as amines and diketones.
Introduction of Substituents: : The dimethyl and pyridin-2-ylazetidin-3-yl groups are introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.
Final Functionalization: : The carboxamide group is introduced in the final step, typically through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the pyrazine core or the substituents.
Substitution: : Nucleophilic substitution reactions can be used to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can have applications in different fields.
Scientific Research Applications
N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: : Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: can be compared with other similar compounds, such as:
N,4-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-carboxamide
N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide
These compounds share structural similarities but differ in their substituents and core structures, leading to variations in their properties and applications.
Properties
IUPAC Name |
N,5-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-7-18-13(8-17-11)15(21)19(2)12-9-20(10-12)14-5-3-4-6-16-14/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNOANHOIDUONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
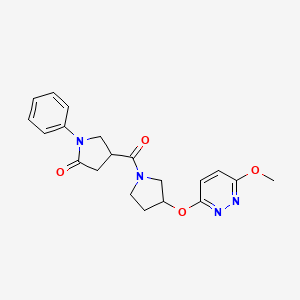
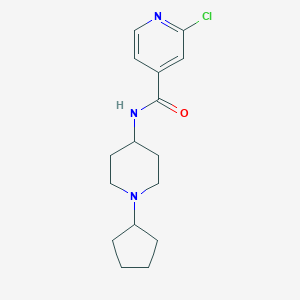

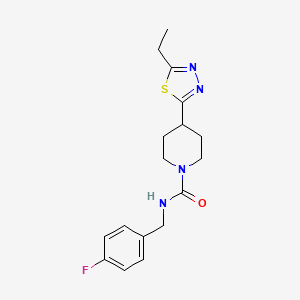
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2997400.png)
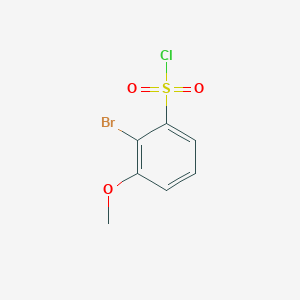
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)

